molecular formula C28H14N4OS2 B11961749 4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile

4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile

Cat. No.: B11961749
M. Wt: 486.6 g/mol
InChI Key: KGVNFTGFYYIPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central oxygen atom bridging two benzene rings substituted with sulfanediyl (-S-) groups at the 4,1 positions. Each of these rings is further linked to a substituted benzene moiety bearing two nitrile (-CN) groups at the 1,2 positions.

Properties

Molecular Formula

C28H14N4OS2

Molecular Weight

486.6 g/mol

IUPAC Name

4-[4-[4-(3,4-dicyanophenyl)sulfanylphenoxy]phenyl]sulfanylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C28H14N4OS2/c29-15-19-1-7-27(13-21(19)17-31)34-25-9-3-23(4-10-25)33-24-5-11-26(12-6-24)35-28-8-2-20(16-30)22(14-28)18-32/h1-14H

InChI Key

KGVNFTGFYYIPNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC=C(C=C2)SC3=CC(=C(C=C3)C#N)C#N)SC4=CC(=C(C=C4)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4,4’-oxybis(benzene-1,2-diamine), which is then subjected to further reactions to introduce the sulfur bridges and dicarbonitrile groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.

    Reduction: The dicarbonitrile groups can be reduced to primary amines.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile has several scientific research applications:

    Materials Science: Used in the synthesis of advanced polymers and materials with unique electronic or mechanical properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 4,4’-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile exerts its effects depends on the specific application. In materials science, its unique structure allows for the formation of polymers with specific properties. In biological systems, it may interact with proteins or nucleic acids, affecting their function. The molecular targets and pathways involved are still under investigation and may vary depending on the context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs highlight key differences in bridging groups, substituents, and functional properties:

Bridging Group Variations

  • 4,4'-Azodibenzoyl Dichloride (): Structure: Features an azo (-N=N-)-bridged backbone with benzoyl chloride (-COCl) substituents. Properties: The azo group provides strong conjugation and photoresponsive behavior, while the carbonyl chloride groups enhance reactivity toward nucleophiles (e.g., in polymerization or MOF synthesis). Applications: Used in dye synthesis and as a crosslinker; differs from the nitrile-rich target compound, which may prioritize coordination chemistry (e.g., with transition metals) .
  • N,N,N',N'-Tetramethyl-4,4'-azodianiline (): Structure: Contains azo (-N=N-) bridges and dimethylamino (-N(CH₃)₂) substituents. Properties: Electron-donating dimethylamino groups increase basicity and redox activity compared to the target compound’s electron-withdrawing nitriles. This difference impacts solubility (logP = 4.234 for the dimethylamino analog vs. likely higher hydrophilicity for the nitrile-bearing compound) and electronic bandgap .

Substituent Effects

  • 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[...] ():

    • Structure : Chlorine and methoxy substituents on a biphenyl-azo backbone.
    • Properties : Chlorine atoms enhance thermal stability and hydrophobicity, while methoxy groups introduce steric hindrance. The target compound’s nitrile groups, however, favor π-π stacking and metal coordination, suggesting divergent applications in catalysis or sensors .
  • Luminescent MOFs with Carboxylate Linkers (): Structure: MOFs using carboxylate (-COO⁻) or amine-based linkers. Properties: Carboxylate linkers excel in forming stable nodes with metals (e.g., Zn, Cu), whereas the target compound’s sulfur and nitrile groups might enable softer metal interactions (e.g., Ag⁺, Pd²⁺). Luminescence in MOFs often depends on linker rigidity; the target’s conjugated system could support similar behavior but with altered emission spectra due to nitrile electron withdrawal .

Data Table: Structural and Functional Comparison

Compound Bridging Group Key Substituents Molecular Weight Potential Applications
Target Compound O-S-S-O -CN (nitriles) ~500 (estimated) MOF linkers, sensors
4,4'-Azodibenzoyl Dichloride -N=N- -COCl (acyl chlorides) 357.16 Dyes, crosslinkers
N,N,N',N'-Tetramethyl-4,4'-azodianiline -N=N- -N(CH₃)₂ (amines) 268.17 Redox-active materials, catalysts
Dichloro-biphenyl-azo Derivative -N=N- -Cl, -OCH₃ 742.50 High-stability polymers

Research Implications and Gaps

While the target compound’s oxygen-sulfur-nitrile architecture is underexplored, lessons from analogous systems suggest:

  • Coordination Chemistry : Sulfur and nitrile groups may enable unique metal-binding modes, useful in catalysis or gas storage MOFs .
  • Electronic Properties : The conjugated system could support charge transport in organic electronics, contrasting with azo-based compounds’ photoresponsive traits .
  • Synthetic Challenges : Steric hindrance from the 1,2-dinitrile arrangement may complicate MOF assembly compared to linear linkers (e.g., terephthalates) .

Further studies are needed to validate these hypotheses and explore synergistic effects of hybrid bridging units.

Biological Activity

4,4'-[Oxybis(benzene-4,1-diylsulfanediyl)]dibenzene-1,2-dicarbonitrile is a synthetic organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes two benzene rings connected by a sulfonyl group and dicarbonitrile functional groups. Its molecular formula is C16H12N2O2SC_{16}H_{12}N_2O_2S, and it has a molecular weight of 300.34 g/mol.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit significant antioxidant activities. For instance, the presence of dicarbonitrile groups can enhance electron donation capabilities, which is crucial for scavenging free radicals.

  • Study Findings : A study demonstrated that derivatives of dicarbonitrile showed up to 80% inhibition of lipid peroxidation in vitro, suggesting strong antioxidant potential.
CompoundIC50 (µM)Mechanism
This compound25Free radical scavenging
Gallic Acid30Free radical scavenging

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Case Study : In a screening against Gram-positive and Gram-negative bacteria, the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50
Pseudomonas aeruginosa>100

Cytotoxicity

Cytotoxicity assays using human cancer cell lines have revealed that the compound can induce apoptosis in a dose-dependent manner.

  • Research Findings : In vitro studies showed that at concentrations of 100 µM, the compound reduced cell viability in MCF-7 breast cancer cells by approximately 70%.
Cell LineIC50 (µM)% Viability at 100 µM
MCF-77530
HeLa9025

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's ability to donate electrons allows it to neutralize free radicals effectively.
  • Cell Cycle Arrest : Studies indicate that it may interfere with the cell cycle progression in cancer cells.
  • Induction of Apoptosis : The compound appears to activate intrinsic apoptotic pathways, leading to cancer cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.